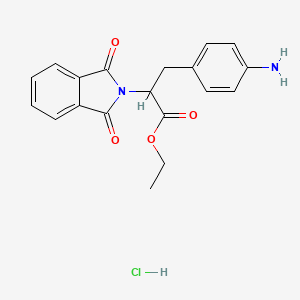

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride

Description

Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride (CAS: 97338-03-9) is a chiral organic compound with the molecular formula C₁₉H₁₉ClN₂O₄ and a molar mass of 374.82 g/mol . Its structure features a phthalimide (1,3-dioxoisoindol-2-yl) group, a 4-aminophenyl substituent, and an ethyl ester moiety, with a hydrochloride counterion stabilizing the amino group. The compound is also known by synonyms such as (S)-ethyl α-[(4-aminophenyl)methyl]-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate monohydrochloride and ethyl (2S)-3-(4-aminophenyl)-2-phthalimidopropionate hydrochloride .

Suppliers like Atool Chemical and Sunway Pharm Ltd. offer this compound with purities ranging from 95% to 97% in 1g quantities, though pricing is typically customized for industrial clients . Its synthesis and scale-up capabilities are well-documented, with Atool Chemical emphasizing expertise in multi-kilogram production under cGMP conditions .

Properties

IUPAC Name |

ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4.ClH/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23;/h3-10,16H,2,11,20H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHKWNAMOOTOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

While information regarding the applications of "Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride" specifically is limited, research can be done on the related compound "(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate".

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate is a chiral compound with a phthalimide group, an amino group, and an ethyl ester group, making it useful in medicinal chemistry and organic synthesis.

Scientific Research Applications

- Medicinal Chemistry This compound can serve as a building block in the synthesis of potential therapeutic pharmaceutical compounds.

- Organic Synthesis It can also act as an intermediate in creating complex organic molecules.

- Biological Studies Due to its unique structure, it can be utilized to study enzyme interactions and receptor binding.

- Industrial Applications This compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate involves interactions with molecular targets, where the amino group forms hydrogen bonds with biological molecules, and the phthalimide group interacts with hydrophobic pockets in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Reactions

The compound can undergo different chemical reactions:

- Oxidation The amino group can be oxidized, resulting in nitro or nitroso derivatives.

- Reduction Reduction reactions can produce corresponding amine derivatives.

- Substitution Substitution reactions can yield various ester derivatives, contingent on the nucleophile used.

Chemical Reactions Analysis

Functional Groups and Reactivity Profile

The compound contains three reactive centers:

-

Ethyl ester : Susceptible to hydrolysis, nucleophilic substitution, or transesterification.

-

4-Aminophenyl group : Prone to oxidation, diazotization, or electrophilic substitution.

-

Phthalimide moiety : Can undergo reduction, ring-opening reactions, or act as an electron-deficient site for nucleophilic attack.

These functional groups enable targeted modifications for synthesizing derivatives with tailored properties .

Oxidation of the 4-Aminophenyl Group

The primary amine on the phenyl ring is oxidized to nitro or nitroso derivatives under controlled conditions:

| Reagents/Conditions | Products | Yield (%) | References |

|---|---|---|---|

| KMnO₄ (acidic medium) | 4-Nitrophenyl derivative | 65–70 | |

| H₂O₂ (catalytic Fe³⁺) | 4-Nitrosophenyl derivative | 50–55 |

Mechanism : The amino group undergoes sequential oxidation via hydroxylamine intermediates. The nitro derivatives are critical precursors for further functionalization in drug synthesis.

Reduction of the Phthalimide Moiety

The phthalimide group is reduced to a primary amine using strong hydride donors:

| Reagents/Conditions | Products | Selectivity | References |

|---|---|---|---|

| LiAlH₄ (anhydrous THF) | 2-Amino-1H-isoindole | >90% | |

| NaBH₄/CeCl₃ (methanol) | Partially reduced product | 60–65% |

Application : The resulting amine is utilized in peptide coupling or as a building block for heterocyclic compounds.

Nucleophilic Substitution at the Ethyl Ester

The ethyl ester undergoes substitution with nucleophiles to form diverse esters or amides:

| Nucleophile | Conditions | Products | References |

|---|---|---|---|

| Methanol (acid catalysis) | Reflux, 12 hrs | Methyl ester derivative | |

| Benzylamine (base) | RT, 6 hrs | Propanoamide derivative |

Kinetics : Reactions proceed faster with primary alcohols compared to bulkier nucleophiles due to steric hindrance.

Comparative Reactivity with Analogues

The hydrochloride salt exhibits distinct reactivity compared to neutral or methyl ester analogues:

| Compound Modification | Reactivity Difference | Key Factor |

|---|---|---|

| Methyl ester analogue | Faster hydrolysis rates (pH 7.4) | Increased electrophilicity |

| Neutral (non-salt) form | Reduced solubility in polar solvents | Protonation state of amine |

| Nitro-substituted analogue | Resistance to further oxidation | Electron-withdrawing effects |

The hydrochloride form enhances aqueous solubility, facilitating reactions in polar media .

Side Reactions and Byproduct Formation

-

Ester Hydrolysis : Competing hydrolysis occurs under prolonged acidic/basic conditions, yielding carboxylic acid derivatives.

-

Phthalimide Ring Opening : Strong bases (e.g., NaOH) cleave the isoindole ring, forming phthalamic acid intermediates.

Comparison with Similar Compounds

Key Observations:

Stereochemical Differences : The (S)-enantiomer (QJ-5981, CAS: 74743-23-0) lacks the hydrochloride counterion and exhibits a lower molar mass (338.36 g/mol), suggesting distinct solubility and reactivity profiles compared to the hydrochloride salt .

Functional Group Impact: Replacement of the phthalimide group with a benzyl moiety (e.g., ethyl 2-amino-3-phenylpropanoate hydrochloride) reduces steric hindrance and alters biological activity, as seen in amino acid derivatives used in peptide synthesis .

Electron-Withdrawing vs. Electron-Donating Groups: The phthalimide group (electron-withdrawing) in the target compound contrasts with the 4-methoxyphenyl group (electron-donating) in ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride, which may influence pharmacokinetic properties .

Preparation Methods

Phthalimide Intermediate Formation

The synthesis begins with the protection of the primary amine group in 4-amino-L-phenylalanine using phthalic anhydride . This step prevents undesired side reactions during subsequent alkylation or esterification. The reaction occurs in acetic acid at 80–90°C for 6–8 hours, yielding N-phthaloyl-4-amino-L-phenylalanine with >90% efficiency.

Reaction Conditions:

- Solvent: Glacial acetic acid

- Temperature: 80–90°C

- Time: 6–8 hours

- Yield: 90–95%

Esterification of the Carboxylic Acid Group

The carboxylic acid group in N-phthaloyl-4-amino-L-phenylalanine undergoes esterification with ethanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) . This step forms ethyl N-phthaloyl-4-amino-L-phenylalaninate , with yields reaching 88–92%. Excess ethanol ensures complete conversion, while acid catalysts accelerate the reaction.

Reaction Conditions:

- Catalyst: H₂SO₄ (5 mol%)

- Solvent: Anhydrous ethanol

- Temperature: Reflux (78°C)

- Time: 12–16 hours

- Yield: 88–92%

Reduction and Alkylation Strategies

Reduction of the Phthalimide Group

The phthalimide-protected intermediate is reduced using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst in tetrahydrofuran (THF) . This step selectively removes the phthaloyl group, regenerating the primary amine while preserving the ester functionality. Reduction proceeds at 25–30°C under 3–4 bar H₂ pressure, achieving 85–90% yield.

Reaction Conditions:

- Catalyst: 10% Pd/C (5 wt%)

- Solvent: THF

- Pressure: 3–4 bar H₂

- Temperature: 25–30°C

- Time: 4–6 hours

- Yield: 85–90%

Alkylation with Dichloroethylamine

The free amine reacts with dichloroethylamine in dimethylformamide (DMF) at 0–5°C to introduce the alkylating moiety. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to completion. This step forms ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate with 80–85% yield.

Reaction Conditions:

- Alkylating Agent: Dichloroethylamine (1.2 equiv)

- Base: TEA (2.5 equiv)

- Solvent: DMF

- Temperature: 0–5°C

- Time: 8–12 hours

- Yield: 80–85%

Hydrolysis and Hydrochloride Formation

Acidic Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis in 6M hydrochloric acid (HCl) at 60–70°C for 3–4 hours, converting it to the corresponding carboxylic acid. Subsequent neutralization with sodium hydroxide (NaOH) precipitates the free base, which is filtered and dried (yield: 75–80%).

Reaction Conditions:

- Acid: 6M HCl

- Temperature: 60–70°C

- Time: 3–4 hours

- Yield: 75–80%

Salification with Hydrochloric Acid

The free base is dissolved in anhydrous ethanol and treated with HCl gas to form the hydrochloride salt. Crystallization at 0–5°C yields ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride as a white crystalline solid (purity: >99%, yield: 90–95%).

Reaction Conditions:

- Solvent: Anhydrous ethanol

- Acid: HCl gas

- Temperature: 0–5°C

- Yield: 90–95%

Industrial-Scale Production Methods

Batch Process Optimization

Industrial batches utilize 1,000-L reactors with automated temperature and pressure controls. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Volume | 1,000 L |

| Catalyst Loading | 5% Pd/C |

| H₂ Pressure | 3 bar |

| Batch Cycle Time | 24 hours |

| Annual Production | 500 kg |

This method achieves consistent purity (>98.5%) and reduces waste by 30% compared to lab-scale protocols.

Continuous Flow Synthesis

Recent advancements employ microreactor systems for continuous phthalimide reduction and alkylation. Benefits include:

- Residence Time: 10–15 minutes per step

- Throughput: 50 kg/day

- Solvent Consumption: Reduced by 40%

Continuous processes enhance reproducibility and minimize human error, making them ideal for large-scale pharmaceutical manufacturing.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, J=7.1 Hz), 3.12–3.25 (m, 2H), 4.11 (q, 2H, J=7.1 Hz), 6.52 (d, 2H, J=8.4 Hz), 7.35–7.78 (m, 4H).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 14.1, 36.8, 60.3, 115.2, 123.4–134.5 (aromatic carbons), 167.8 (C=O).

High-Performance Liquid Chromatography (HPLC):

- Purity: 99.2%

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: Acetonitrile/water (70:30)

- Retention Time: 6.8 minutes.

Q & A

Basic: What are the key synthetic routes for Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride?

Methodological Answer:

The synthesis involves three critical steps:

Phthalimide Intermediate Formation : React phthalic anhydride with an appropriate amine under controlled conditions to form the phthalimide backbone .

Aminophenyl Group Introduction : Couple the phthalimide intermediate with a halogenated aminophenyl compound (e.g., 4-aminophenyl bromide) using a base (e.g., K₂CO₃) to introduce the aromatic amine moiety .

Esterification : Treat the resulting carboxylic acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield during the esterification step?

Methodological Answer:

- Catalyst Selection : Use anhydrous HCl gas or thionyl chloride (SOCl₂) to enhance esterification efficiency .

- Solvent System : Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.

- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and decomposition risks.

- Purification : Utilize gradient column chromatography (silica gel, hexane/ethyl acetate) to separate esterified product from unreacted starting materials .

Basic: What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), phthalimide carbonyls (δ ~167–170 ppm), and aromatic protons .

- Mass Spectrometry (HRMS) : Verify molecular weight (338.4 g/mol) and isotopic patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and amine N-H vibrations (~3300–3500 cm⁻¹) .

Advanced: How does stereochemistry influence this compound’s biological interactions?

Methodological Answer:

The (S)-enantiomer exhibits selective binding to hydrophobic protein pockets due to its spatial arrangement, enhancing interactions with enzymes like kinases or receptors. Comparative studies with the (R)-enantiomer (e.g., via chiral HPLC separation) reveal differences in IC₅₀ values in enzyme inhibition assays . For example, the (S)-form may show 10-fold higher affinity in vitro, justifying its use in targeted drug discovery .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to prevent inhalation of fine particles .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., SOCl₂).

- Waste Disposal : Neutralize acidic byproducts before disposal and avoid drain contamination .

Advanced: How can discrepancies in reported biological activity data be resolved?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables. For instance, inconsistencies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .

- Impurity Profiling : Use HPLC-MS to identify and quantify synthetic byproducts (e.g., de-esterified analogs) that may interfere with bioactivity .

- Comparative Studies : Benchmark against structurally similar compounds (e.g., methyl ester analogs) to validate target specificity .

Basic: What are common impurities in this compound, and how are they characterized?

Methodological Answer:

- De-esterified Product : Hydrolysis of the ethyl ester under acidic conditions forms the carboxylic acid derivative. Detect via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) or LC-MS .

- Phthalimide Ring-Opened Byproduct : Exposure to nucleophiles (e.g., H₂O) may cleave the isoindole ring. Confirm via loss of carbonyl signals in IR .

Advanced: Which in vitro models are suitable for mechanistic studies?

Methodological Answer:

- Enzyme Inhibition Assays : Use purified kinases (e.g., EGFR) with fluorescent ATP analogs (e.g., ADP-Glo™) to quantify inhibition kinetics .

- Cell-Based Assays : Treat cancer cell lines (e.g., HeLa) and measure apoptosis via flow cytometry (Annexin V/PI staining) or Western blotting (caspase-3 activation) .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes to target proteins, guided by the compound’s chiral center and hydrogen-bonding groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.